

An In-depth Technical Guide to the Solubility of 2-Amino-5-hydroxypyridine

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Compound of Interest

Compound Name: 2-Amino-5-hydroxypyridine

Cat. No.: B112774

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This guide provides a comprehensive overview of the solubility characteristics of **2-Amino-5-hydroxypyridine**, a crucial pyridine derivative with applications in pharmaceutical development and organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for formulation, bioavailability, and overall efficacy. This document delves into the theoretical underpinnings of **2-Amino-5-hydroxypyridine**'s solubility, presents estimated solubility data in various solvents, and provides detailed, field-proven methodologies for its experimental determination.

Introduction: The Significance of 2-Amino-5-hydroxypyridine and its Solubility

2-Amino-5-hydroxypyridine is a substituted pyridine that serves as a valuable building block in the synthesis of biologically active molecules. Its utility as an antioxidant in human low-density lipoproteins has also been noted[1]. The presence of both an amino and a hydroxyl group on the pyridine ring imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity, making it a compound of significant interest.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its absorption and bioavailability. Poor aqueous solubility can present significant challenges during drug development, leading to suboptimal therapeutic outcomes. Therefore, a detailed characterization of the solubility of **2-Amino-5-hydroxypyridine** is essential for its effective application.

Physicochemical Properties Influencing Solubility

The solubility of **2-Amino-5-hydroxypyridine** is governed by its molecular structure and the resulting intermolecular forces it can form with a given solvent.

Table 1: Key Physicochemical Properties of **2-Amino-5-hydroxypyridine**

Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₂ O	[2]
Molecular Weight	110.11 g/mol	[2]
Melting Point	116–117 °C	[3]
pKa	10.47 ± 0.10	[3]
Appearance	White to light yellow crystalline solid	[3]

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (pyridine nitrogen and hydroxyl oxygen) allows for strong interactions with polar protic solvents like water and alcohols. The aromatic pyridine ring also contributes to its overall polarity and can engage in π - π stacking interactions.

Estimated Solubility of 2-Amino-5-hydroxypyridine

While specific experimental data for the solubility of **2-Amino-5-hydroxypyridine** in a wide range of solvents is not readily available in the literature, we can provide estimations based on the known solubility of the parent compound, 2-aminopyridine, and the anticipated effect of the hydroxyl group. The addition of a hydroxyl group is expected to increase polarity and hydrogen bonding capacity, thereby enhancing solubility in polar solvents.

Table 2: Estimated Solubility of **2-Amino-5-hydroxypyridine** in Various Solvents at 25 °C

Solvent	Dielectric Constant (ε)	Estimated Solubility	Rationale for Estimation
Water	80.1	High	High polarity and extensive hydrogen bonding capabilities.
Methanol	32.7	High	Polar protic solvent capable of strong hydrogen bonding.
Ethanol	24.6	Moderate to High	Good balance of polarity and non-polar character.
1-Propanol	20.1	Moderate	Decreased polarity compared to methanol and ethanol.
Acetone	20.7	Moderate	Polar aprotic solvent, can act as a hydrogen bond acceptor.
Acetonitrile	37.5	Low to Moderate	Polar aprotic solvent with weaker hydrogen bonding capacity.
Dimethyl Sulfoxide (DMSO)	46.7	High	Highly polar aprotic solvent, excellent hydrogen bond acceptor.
Toluene	2.4	Very Low	Non-polar solvent, unfavorable interactions.
n-Hexane	1.9	Insoluble	Non-polar solvent, unfavorable interactions.

Note: These are estimations and should be confirmed by experimental determination.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is reliable and provides a thermodynamic measure of solubility.^{[4][5]}

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Detailed Experimental Protocol

Materials:

- **2-Amino-5-hydroxypyridine** (high purity)
- Selected solvents (analytical grade)
- Volumetric flasks and pipettes
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Syringe filters (0.45 µm pore size)
- UV-Vis spectrophotometer
- Quartz cuvettes

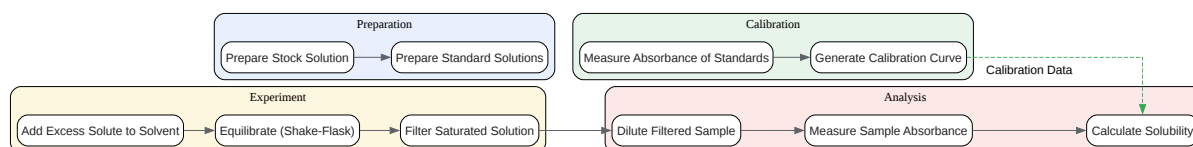
Procedure:

- Preparation of Standard Solutions:

- Accurately weigh a known amount of **2-Amino-5-hydroxypyridine** and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
- Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.
- Generation of Calibration Curve:
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **2-Amino-5-hydroxypyridine**.
 - Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.
- Equilibration:
 - Add an excess amount of solid **2-Amino-5-hydroxypyridine** to a series of vials containing a known volume of the desired solvent.
 - Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
 - Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 μm syringe filter into a clean vial.
- Analysis:
 - Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at the λ_{max} .

- Calculation:
 - Using the equation from the calibration curve, determine the concentration of the diluted sample.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of the Experimental Workflow



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Caption: Workflow for determining the solubility of **2-Amino-5-hydroxypyridine** using the shake-flask method and UV-Vis spectroscopy.

Factors Influencing Solubility and Causality

The solubility of **2-Amino-5-hydroxypyridine** is a multifactorial property. Understanding the interplay of these factors is crucial for predicting and controlling its dissolution behavior.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is paramount. The polar nature of **2-Amino-5-hydroxypyridine**, due to its amino and hydroxyl groups and the pyridine nitrogen, dictates its higher solubility in polar solvents.

- **Polar Protic Solvents** (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with **2-Amino-5-hydroxypyridine** and, consequently, higher solubility.
- **Polar Aprotic Solvents** (e.g., DMSO, acetone): These solvents can only act as hydrogen bond acceptors. While they can interact favorably with the amino and hydroxyl protons of the solute, the lack of donor capability can result in slightly lower solubility compared to protic solvents of similar polarity.
- **Non-polar Solvents** (e.g., toluene, hexane): The energy required to break the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions is energetically unfavorable, leading to very low solubility.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution. The temperature dependence of solubility can be described by the van 't Hoff equation.

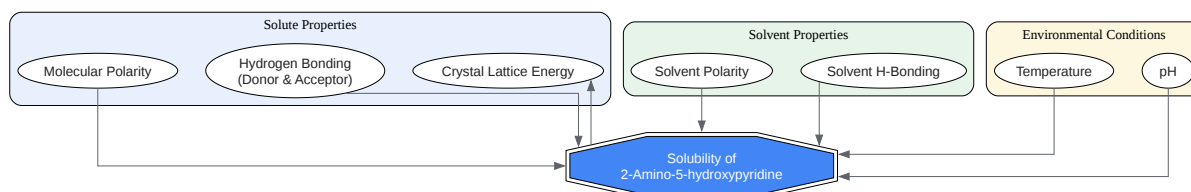
pH

The amino group and the pyridine nitrogen of **2-Amino-5-hydroxypyridine** are basic and can be protonated in acidic solutions. The hydroxyl group is weakly acidic. The solubility of the compound will, therefore, be highly pH-dependent. In acidic solutions, the formation of the protonated, more polar salt form will significantly increase its aqueous solubility. Conversely, in basic solutions, the deprotonation of the hydroxyl group to form a phenoxide-like species will also increase its aqueous solubility. The lowest solubility is expected around the isoelectric point of the molecule.

Crystal Lattice Energy

The solid-state properties of **2-Amino-5-hydroxypyridine**, specifically its crystal lattice energy, play a crucial role. A higher crystal lattice energy, which is the energy required to break apart the crystal structure, will result in lower solubility. This is because more energy is needed to overcome the intermolecular forces holding the solid together.

Visualization of Influencing Factors



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Caption: Key factors influencing the solubility of **2-Amino-5-hydroxypyridine**.

Conclusion

This technical guide has provided a detailed examination of the solubility of **2-Amino-5-hydroxypyridine**. While direct quantitative data remains sparse, a robust understanding of its physicochemical properties allows for reliable estimation of its solubility behavior. The provided experimental protocol for the shake-flask method offers a validated approach for researchers to determine precise solubility data in their specific solvent systems. A comprehensive grasp of the factors influencing solubility, including solvent choice, temperature, and pH, is critical for the successful application of this versatile compound in pharmaceutical and chemical research.

References

- PubChem. (n.d.). **2-Amino-5-hydroxypyridine**.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0).
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

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Sources

- 1. researchgate.net [researchgate.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 2-Amino-5-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112774#2-amino-5-hydroxypyridine-solubility-data]

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